N-(5-phenylthiophen-3-yl)ethanethioamide
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Overview
Description
N-(5-phenylthiophen-3-yl)ethanethioamide is an organic compound that features a thiophene ring substituted with a phenyl group and an ethanethioamide moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique electronic properties and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-phenylthiophen-3-yl)ethanethioamide typically involves the functionalization of thiophene derivatives. . The reaction conditions often involve the use of Lewis acids such as aluminum chloride as catalysts and solvents like dichloromethane.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs continuous flow reactors to ensure consistent quality and yield. The process typically involves the use of high-purity reagents and controlled reaction environments to minimize impurities and optimize product formation .
Chemical Reactions Analysis
Types of Reactions
N-(5-phenylthiophen-3-yl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethanethioamide group can be reduced to the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions often use aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the electrophile used
Scientific Research Applications
N-(5-phenylthiophen-3-yl)ethanethioamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(5-phenylthiophen-3-yl)ethanethioamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiophene ring’s electronic properties play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-phenylthiophen-2-amine: Similar structure but with an amine group instead of ethanethioamide.
2,6-bis(5-phenylthiophen-2-yl)anthracene: Contains multiple thiophene rings and is used in organic electronics.
2,6-bis(5-phenylthiophen-2-yl)naphthalene: Another thiophene derivative with applications in light-emitting devices.
Uniqueness
N-(5-phenylthiophen-3-yl)ethanethioamide is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it valuable for specialized applications in materials science and medicinal chemistry .
Properties
Molecular Formula |
C12H11NS2 |
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Molecular Weight |
233.4 g/mol |
IUPAC Name |
N-(5-phenylthiophen-3-yl)ethanethioamide |
InChI |
InChI=1S/C12H11NS2/c1-9(14)13-11-7-12(15-8-11)10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14) |
InChI Key |
UBHMUAYLQBVGEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)NC1=CSC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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